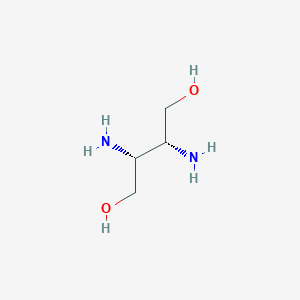

(2R,3R)-2,3-Diaminobutane-1,4-diol

Description

Significance of Vicinal Diamine-Diol Motifs in Stereoselective Synthesis

The 1,2-diamine, or vicinal diamine, motif is a fundamental structural unit found in numerous biologically active natural products and is a cornerstone in the design of chiral molecular catalysts. acs.org The stereocontrolled synthesis of molecules containing this motif is a significant challenge in modern chemical methodology, and its successful execution allows for the creation of enantiomerically enriched compounds. acs.org Vicinal diamines are considered high-value-added materials due to their prevalence in medicines, their role as ligands in transition-metal catalysis, and their use as organocatalysts. nih.gov

The strategic placement of vicinal diamines and diols within a molecule can have a profound impact on its biological activity. For instance, subtle changes in the diamine structure, such as the addition of a methyl group, have been linked to significant increases in drug potency, a phenomenon sometimes referred to as the "magic methyl effect". nih.gov The development of methods for the stereoselective synthesis of vicinal diamines, such as the organocatalytic asymmetric Mannich reaction, represents a key advancement in accessing these important chiral synthons. acs.org

Role of (2R,3R)-2,3-Diaminobutane-1,4-diol as a C2-Symmetric Chiral Scaffold in Organic Chemistry

This compound is a prime example of a C2-symmetric chiral scaffold, a class of molecules that has garnered significant attention in organic chemistry for its utility in asymmetric catalysis. C2 symmetry refers to the presence of a twofold rotational axis that leaves the molecule unchanged. This symmetry element simplifies the chiral environment around a metal center or in an organocatalytic transition state, often leading to higher enantioselectivities in chemical reactions.

The enantiomerically pure (2R,3R) and (2S,3S) forms of 2,3-diaminobutane-1,4-diol (B12970895) can be efficiently synthesized from the readily available chiral pool starting materials, (+)- and (-)-diethyl tartrate, respectively. uni-erlangen.de This accessibility makes it a valuable building block for more complex chiral ligands. Once synthesized, this diamine diol has been converted into various ligands for use in transition metal-catalyzed asymmetric reactions. uni-erlangen.de The inherent three-dimensionality of C2-symmetric scaffolds like this compound is increasingly recognized as a key factor for achieving selective interactions with other molecules, which is crucial for the development of new catalysts and therapeutic agents. chemrxiv.org

The development of C2-symmetric chiral ligands has been a major focus in the field of asymmetric catalysis, with applications in a wide array of stereoselective transformations including hydroarylations, allylic alkylations, Heck couplings, and hydrogenations. nih.govacs.org The rigidity and well-defined stereochemistry of scaffolds like this compound are instrumental in creating highly effective catalysts.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₄H₁₂N₂O₂ |

| CAS Number | 136598-06-6 chemicalbook.com |

| Molecular Weight | 120.15 g/mol nih.gov |

| Chirality | Chiral, C2-Symmetric |

| Precursor | (+)-Diethyl tartrate uni-erlangen.de |

Historical Context and Evolution of Research on Chiral Butane-1,4-diol Derivatives in Chemical Synthesis

The parent compound, 1,4-butanediol (B3395766), was first synthesized in 1890 and has since become a significant industrial chemical. wikipedia.org It is primarily used as a solvent and in the production of plastics, elastic fibers, and polyurethanes. wikipedia.org Industrial synthesis routes for 1,4-butanediol include the Reppe process, which utilizes acetylene (B1199291) and formaldehyde, and processes starting from maleic anhydride (B1165640), butadiene, or succinic acid. wikipedia.orgchemicalbook.com

The evolution from the achiral 1,4-butanediol to chiral derivatives represents a significant progression in synthetic chemistry. Early research into 1,4-diaminobutane (B46682) derivatives explored their use as curing agents for epoxy resins. google.com The development of stereoselective synthesis methods has allowed for the preparation of optically pure diols, which are highly valued as versatile building blocks in the pharmaceutical industry and as chiral auxiliaries and ligands for asymmetric transformations. nih.govnih.gov

The synthesis of the specific enantiomer this compound from tartaric acid highlights the strategic use of the chiral pool to access complex, enantiomerically pure molecules. uni-erlangen.deresearchgate.net This approach, building upon the foundational chemistry of butanediol (B1596017) and its derivatives, has paved the way for the creation of sophisticated C2-symmetric ligands and catalysts that are central to modern stereoselective synthesis. The ongoing research in this area focuses on developing new, efficient synthetic routes and expanding the application of these chiral scaffolds in catalysis. nih.govacs.org

Properties

IUPAC Name |

(2R,3R)-2,3-diaminobutane-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2,5-6H2/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOINEDRPUPHALH-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)N)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](CO)N)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Stereochemical Control

Enantioselective Synthesis Pathways to (2R,3R)-2,3-Diaminobutane-1,4-diol

The cornerstone of synthesizing enantiomerically pure this compound lies in the strategic use of chiral starting materials and the application of precise stereocontrolled reactions.

Derivatization Strategies from Chiral Pool Precursors (e.g., L- and D-Tartaric Acid)

A highly efficient and widely adopted method for the synthesis of this compound utilizes the readily available and inexpensive chiral pool precursor, L-(+)-tartaric acid. An analogous pathway starting from D-(-)-tartaric acid yields the (2S,3S)-enantiomer.

A key synthetic route involves the conversion of diethyl L-tartrate to the corresponding diazide. This transformation typically proceeds through mesylation of the hydroxyl groups followed by nucleophilic substitution with sodium azide (B81097). The azide groups are then reduced to primary amines, and the ester functionalities are reduced to hydroxyl groups to yield the final diaminodiol. A notable synthesis was reported by Scheurer, Mosset, and Saalfrank, which outlines an efficient pathway from (+)-diethyl tartrate. pbworks.com This method involves the protection of the diol as a dibenzyl ether, followed by mesylation, azidation, and subsequent reduction steps. pbworks.com

The choice of tartaric acid as the starting material directly dictates the absolute stereochemistry of the final product, providing a reliable and predictable method for obtaining the desired (2R,3R) configuration.

Methodologies for Obtaining Enantiomerically Pure Forms, including Optical Resolution Techniques

While the use of chiral precursors like tartaric acid is a primary strategy for obtaining enantiomerically pure this compound, optical resolution of a racemic mixture of 2,3-diaminobutane-1,4-diol (B12970895) is another viable approach. This method involves the separation of a 50:50 mixture of enantiomers. organic-chemistry.org

A common technique for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. organic-chemistry.org For diamines, a chiral acid is typically employed. Tartaric acid, in its enantiomerically pure form, is an effective resolving agent for racemic diamines. wikipedia.orgacs.org The principle behind this method is that the two enantiomers of the diamine will react with a single enantiomer of the chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. pbworks.comorganic-chemistry.org

For instance, racemic 2,3-butanediamine has been successfully resolved using tartaric acid, where the differing solubilities of the resulting diastereomeric tartrate salts permit their separation. wikipedia.org A similar strategy can be applied to 2,3-diaminobutane-1,4-diol. After separation of the diastereomeric salts, the desired enantiomer of the diamine can be recovered by treatment with a base to neutralize the acid.

The efficiency of the resolution can be monitored by techniques such as polarimetry or chiral high-performance liquid chromatography (HPLC). acs.org

Diastereoselective Synthesis of Related Butane-1,4-diol Derivatives

The principles of stereocontrol extend to the synthesis of a variety of butane-1,4-diol derivatives with different substitution patterns. Diastereoselective reactions are key to controlling the relative stereochemistry of newly formed chiral centers.

One common approach to synthesizing substituted butane-1,4-diols is through the diastereoselective epoxidation of unsaturated 1,4-diols. The stereochemistry of the existing hydroxyl groups can direct the epoxidation to one face of the double bond, leading to a high degree of diastereoselectivity. organic-chemistry.orgnih.gov Subsequent ring-opening of the epoxide can then introduce a variety of functional groups with controlled stereochemistry.

Another powerful method is the diastereoselective reduction of 1,4-dicarbonyl compounds. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome, leading to either syn or anti diols. For example, the reduction of diketones can be controlled to produce specific diastereomers of the corresponding diols.

Furthermore, functionalized furans can serve as precursors for butenolides, which are related to butane-1,4-diol derivatives. A facile synthesis of beta-functionalized gamma-hydroxybutenolides has been achieved through a Baylis-Hillman reaction followed by a regio- and diastereoselective singlet oxygen oxidation. frontiersin.orgsigmaaldrich.com

Green Chemistry Approaches in the Synthesis of Chiral Diamine-Diols

In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods. Green chemistry principles, such as the use of renewable feedstocks, catalytic reactions, and avoidance of hazardous reagents, are being increasingly applied to the synthesis of chiral compounds.

Biocatalysis offers a powerful and sustainable approach to the synthesis of chiral amines and diols. nih.gov Enzymes can operate under mild conditions and often exhibit high enantioselectivity. For instance, the biocatalytic asymmetric synthesis of chiral amines from ketones has been applied to the manufacture of pharmaceuticals. researchgate.net This approach can reduce waste and avoid the use of heavy metal catalysts.

Photocatalysis is another emerging green technology. A visible-light-driven method for the synthesis of 2,3-diamines from anilines and diisopropylethylamine has been developed, which avoids the use of metal reagents. nih.gov Such methods hold promise for the future synthesis of chiral diamine-diols in a more sustainable manner.

Strategies for Controlling Absolute Configuration in Complex Synthetic Sequences

The control of absolute configuration is a central theme in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.govscielo.brmdpi.com The synthesis of this compound from tartaric acid is a prime example of a chiral pool strategy, where the absolute stereochemistry of the starting material dictates the stereochemistry of the product. jku.at

In more complex syntheses, a combination of strategies is often employed to control the absolute configuration of multiple stereocenters. These can include:

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: Chiral catalysts, often metal complexes with chiral ligands, can be used to create new stereocenters with high enantioselectivity. nih.gov Many chiral ligands are themselves derived from chiral pool starting materials like tartaric acid.

Substrate-Controlled Diastereoselection: Existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. This is a powerful tool for setting the relative stereochemistry of adjacent chiral centers.

The determination of the absolute configuration of the final product is crucial and is often accomplished using a combination of techniques, including X-ray crystallography, NMR spectroscopy (e.g., Mosher's ester analysis), and chiroptical methods such as circular dichroism. nih.govscielo.br

Computational and Theoretical Investigations

Quantum Chemical Studies and Conformational Analysis of (2R,3R)-2,3-Diaminobutane-1,4-diol

Quantum chemical calculations, particularly density functional theory (DFT), are pivotal in exploring the conformational landscape of flexible molecules like this compound. A conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and their relative energies. For a related compound, butane-2,3-diol, different conformers and their relative stabilities have been analyzed in terms of various interactions. nih.gov The conformations of such diols are often described by the spatial relationship between the hydroxyl and other functional groups, such as gauche and anti arrangements. nih.gov

While specific quantum chemical studies on this compound are not extensively documented in publicly available literature, the methodologies applied to similar small, chiral molecules are well-established. Such studies typically involve:

Geometry Optimization: Calculating the lowest energy structure for each possible conformer.

Frequency Calculations: To confirm that the optimized structures are true energy minima and to obtain thermodynamic data.

Population Analysis: Determining the relative abundance of each conformer at a given temperature based on their calculated energies.

The conformational preferences of this compound would be dictated by a balance of intramolecular hydrogen bonding between the amino and hydroxyl groups, steric repulsion between the substituents, and torsional strain along the carbon-carbon backbone.

Table 1: Hypothetical Relative Energies of this compound Conformers from a Quantum Chemical Study

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| A | ~60° (gauche) | 0.00 | Intramolecular H-bonding (NH₂...OH) |

| B | 180° (anti) | 1.50 | Reduced steric hindrance |

| C | ~120° | 3.20 | Increased torsional strain |

| D | ~0° (eclipsed) | 5.80 | High steric and torsional strain |

Note: This table is illustrative and presents hypothetical data to demonstrate the expected outcomes of a conformational analysis. The actual values would need to be determined through specific DFT calculations.

Molecular Modeling and Simulation of Chiral Diamine-Diol Systems

Molecular modeling and simulation techniques extend the insights from static quantum chemical calculations to the dynamic behavior of chiral diamine-diol systems in different environments. These methods are crucial for understanding how these molecules behave in solution and interact with other chemical species.

Molecular dynamics (MD) simulations, for instance, can model the conformational changes of the diamine-diol over time, providing a more realistic picture of its structural flexibility. Such simulations can also be used to study the solvation of the molecule and its interactions with solvent molecules.

In the context of asymmetric catalysis, where chiral diamines are often used as ligands for metal catalysts, molecular modeling is essential for:

Predicting Ligand-Metal Complex Structures: Understanding how the diamine-diol coordinates to a metal center.

Analyzing Catalyst-Substrate Interactions: Modeling the transition states of catalytic reactions to elucidate the origin of stereoselectivity.

Theoretical Prediction of Stereoselectivity in Reactions Involving the Compound

A significant application of computational chemistry in the study of chiral molecules is the prediction and rationalization of stereoselectivity in asymmetric reactions. Chiral vicinal diamines are foundational in many chiral catalysts and pharmaceuticals. sigmaaldrich.com For reactions catalyzed by complexes of chiral diamines, theoretical methods can be employed to understand the origins of enantioselectivity.

DFT calculations are frequently used to model the transition states of the key bond-forming steps in a reaction. nih.gov By comparing the energies of the transition states leading to the different stereoisomeric products, the preferred reaction pathway can be identified. For example, in asymmetric aldol (B89426) reactions catalyzed by a chiral primary-tertiary diamine, DFT calculations have been used to rationalize the experimentally observed stereoselectivities by analyzing the relative stabilities of various low-lying transition states. nih.gov

These computational models can account for subtle steric and electronic effects that govern the facial selectivity of the substrate's approach to the catalyst. The insights gained from these theoretical predictions are invaluable for the design of new and more effective chiral catalysts.

Electronic Structure Analysis and Reactivity Descriptors in the Context of Chiral Diamine-Diols

The electronic structure of a molecule is intrinsically linked to its reactivity. For chiral diamine-diols, understanding the distribution of electrons and the nature of the frontier molecular orbitals (HOMO and LUMO) is key to predicting their chemical behavior.

Reactivity Descriptors: Various reactivity descriptors, derived from conceptual DFT, can be calculated to quantify the reactivity of different sites within the molecule. These include:

Fukui Functions: Indicate the propensity of a site to undergo nucleophilic or electrophilic attack.

Electrostatic Potential (ESP) Maps: Visualize the regions of positive and negative electrostatic potential on the molecular surface, highlighting areas prone to electrostatic interactions.

Table 2: Illustrative Reactivity Descriptors for a Chiral Diamine-Diol

| Atomic Site | Fukui Function (f⁻) for Nucleophilic Attack | Fukui Function (f⁺) for Electrophilic Attack | Mulliken Atomic Charge |

| N1 (Amino) | 0.15 | 0.02 | -0.85 |

| O1 (Hydroxyl) | 0.12 | 0.05 | -0.70 |

| C2 (Chiral Center) | 0.03 | 0.08 | +0.15 |

| C3 (Chiral Center) | 0.03 | 0.08 | +0.15 |

Note: This table is for illustrative purposes. The values are hypothetical and would be derived from specific electronic structure calculations.

This type of analysis helps in understanding the roles of the amine and hydroxyl groups as nucleophilic or hydrogen-bond donating sites. In the context of metal-ligand complexes, electronic structure analysis can elucidate the nature of the coordination bond and how the electronic properties of the ligand are modulated upon binding to the metal. This knowledge is crucial for designing ligands with tailored electronic properties to fine-tune the reactivity and selectivity of catalysts.

Applications in Asymmetric Catalysis and Ligand Design

(2R,3R)-2,3-Diaminobutane-1,4-diol as a Chiral Ligand Precursor in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. The efficacy of a metal-based catalyst in this setting is profoundly dependent on the nature of the organic molecule, or ligand, bonded to the metal center. Chiral ligands are essential for transferring stereochemical information from the catalyst to the substrate, thereby inducing enantioselectivity.

This compound is an exemplary chiral ligand precursor due to its inherent C2 symmetry. This symmetry is a highly desirable feature in ligand design as it reduces the number of possible diastereomeric transition states in a catalytic cycle, which can lead to higher enantioselectivities. nih.gov The strategic placement of its amino and hydroxyl groups allows for straightforward chemical modification. Researchers have successfully converted derivatives of this diaminodiol, such as its dibenzyl ether, into sophisticated ligands for transition metal complexes intended for asymmetric catalysis. The rigid backbone of the butane scaffold helps to create a well-defined and predictable chiral environment around the metal center, which is crucial for effective stereochemical control. Chiral 1,2-diamines, a core feature of this molecule's structure, are widely recognized for their importance as building blocks for chiral ligands and organocatalysts. rsc.orgua.es

Development of C2-Symmetric Ligands for Enantioselective Transformations

The C2-symmetric backbone of this compound is a privileged structure in asymmetric catalysis. nih.gov By modifying the amine and hydroxyl functionalities, a vast library of ligands can be synthesized, each tailored for specific enantioselective transformations.

The amine and hydroxyl groups of this compound are excellent coordinating sites for transition metals like palladium (Pd) and platinum (Pt). Ligands derived from this scaffold can form stable chelate complexes with these metals, often resulting in square planar geometries analogous to those found in established anticancer agents like cisplatin. nih.gov

The functionalization of the diamine allows for the creation of various ligand types, including Schiff bases and pincer ligands, which can coordinate with Pd(II) and Pt(II) centers. nih.govmdpi.com These complexes are typically characterized using a suite of spectroscopic and analytical techniques.

| Technique | Information Obtained | Representative Findings for Pd/Pt Complexes |

|---|---|---|

| FTIR Spectroscopy | Identifies coordination of the ligand to the metal by observing shifts in vibrational frequencies (e.g., C=N, N-H). | Up-field shifts in the azomethine (CH=N) proton signal in 1H NMR and shifts in IR bands indicate coordination to the metal center. nih.gov |

| Multinuclear NMR (1H, 13C, 195Pt) | Provides detailed structural information about the ligand framework and its coordination environment in solution. | 195Pt NMR can confirm the presence of a single species in solution. mdpi.com |

| UV-Visible Spectroscopy | Investigates electronic transitions, such as ligand-to-metal charge transfer (LMCT). | Palladium(II) complexes often show LMCT bands and d-d transition bands in the 20,000-27,000 cm-1 region. mdpi.com |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional structure, including bond lengths, bond angles, and overall geometry. | Confirms distorted square planar geometry for many Pd(II) and Pt(II) complexes. mdpi.com |

| Mass Spectrometry (ESI-MS) | Confirms the mass of the complex and provides information on stoichiometry and fragmentation. | Molecular ion peaks can confirm a 1:1 metal-to-ligand stoichiometry. mdpi.com |

These palladium and platinum complexes have demonstrated catalytic activity in important carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, highlighting the potential of ligands derived from this compound in such transformations. mdpi.com

Organocatalysis, the use of small organic molecules as catalysts, has become a major branch of asymmetric synthesis. The functional groups of this compound are well-suited for this application. The amine groups can be converted into thioureas or squaramides, which are powerful double hydrogen-bond donors capable of activating electrophiles. mdpi.com The hydroxyl groups can also participate in hydrogen bonding or act as Brønsted acids.

This dual functionality allows for the design of bifunctional organocatalysts that can simultaneously activate both the nucleophile and the electrophile. mdpi.com For instance, in a Michael addition, a thiourea-derived catalyst could activate the nitro-olefin electrophile via hydrogen bonding, while a basic amine site on the catalyst deprotonates the acetylacetone nucleophile. mdpi.com Chiral diamines are known to be effective organocatalysts for reactions like the nitroso aldol (B89426) reaction, where they form enamines with carbonyl compounds and use hydrogen bonding to activate the electrophile, leading to high enantioselectivity. mdpi.com

Mechanistic Studies of Chiral Catalytic Systems Incorporating the Diamine-Diol Scaffold

Understanding the mechanism of a catalytic reaction is critical for optimizing its performance and rationally designing new catalysts. For systems incorporating ligands from the this compound scaffold, mechanistic studies aim to elucidate how the chiral information is transferred during the reaction.

Extensive experimental and computational studies are often employed to probe these mechanisms. acs.orgnih.gov Key questions involve identifying the active catalytic species, determining the rate-limiting step, and understanding the geometry of the transition state where stereochemistry is set.

Common Mechanistic Investigation Techniques:

Kinetic Studies: Measuring reaction rates under various conditions (catalyst loading, substrate concentration) can help build a rate law that is consistent with a proposed catalytic cycle.

Spectroscopic Analysis (e.g., in-situ NMR, IR): These techniques can identify and characterize catalytic intermediates that exist during the reaction.

Computational Modeling (DFT): Density Functional Theory calculations are used to model the energies of intermediates and transition states, providing a theoretical picture of the reaction pathway and rationalizing the observed stereoselectivity. mdpi.com

In a typical asymmetric transformation, the diamine-diol derived ligand creates a rigid chiral pocket around the metal center. The substrate coordinates to the metal in a specific orientation to minimize steric hindrance, and this preferred arrangement leads to the formation of one enantiomer of the product over the other. Mechanistic studies on related manganese-diamine catalysts for asymmetric transfer hydrogenation have revealed complex pathways where seemingly different precatalysts can converge to form identical active intermediates. acs.orgnih.gov Such insights are crucial for understanding catalyst behavior and avoiding flawed optimization strategies. nih.gov

Role of this compound as a Chiral Auxiliary in Diastereoselective Reactions

Beyond its use in catalytic amounts, this compound can also be employed as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is removed, having served its purpose of directing the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com

The principle relies on converting an enantioselective challenge into a diastereoselective one. By attaching the chiral auxiliary, the substrate becomes a diastereomer, and the attack of a reagent from one face is sterically hindered by the bulky auxiliary, leading to the preferential formation of one diastereomeric product.

The structure of this compound, with its four functional groups, offers multiple points for attachment to a substrate. For instance, the two amine groups could react with a dicarboxylic acid to form a chiral cyclic imide, or one of the diol ends could be attached to a carboxylic acid to form an ester. Chiral auxiliaries like pseudoephedrine (which contains an amino alcohol motif) are used to form amides that direct the diastereoselective alkylation of the α-carbon. wikipedia.org Similarly, the diamine-diol could be used to direct reactions on an attached substrate.

| Step | Description | Example with this compound |

|---|---|---|

| 1. Attachment | The chiral auxiliary is covalently bonded to a prochiral substrate. | Reacting the diamine with a prochiral carboxylic acid to form a chiral amide. |

| 2. Diastereoselective Reaction | The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol addition), where the auxiliary's stereocenters direct the formation of a new stereocenter. | Deprotonation to form an enolate, followed by alkylation, where the auxiliary blocks one face of the enolate from the electrophile. |

| 3. Removal | The auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule. | Hydrolysis of the amide bond to release the chiral carboxylic acid and recover the auxiliary for reuse. |

The use of chiral auxiliaries is a powerful and reliable strategy in asymmetric synthesis, and the versatile functionality of this compound makes it a highly promising candidate for the development of new and effective auxiliaries. wikipedia.org

Supramolecular Chemistry and Molecular Recognition

Design and Self-Assembly of Nanosized Architectures Incorporating (2R,3R)-2,3-Diaminobutane-1,4-diol as a Building Block

While specific examples of nanosized architectures explicitly incorporating this compound are not extensively documented in publicly available research, the principles of supramolecular self-assembly strongly suggest its potential. Chiral diamines and diols are well-established building blocks for creating a variety of nanostructures, including nanotubes, vesicles, and helical fibers. The self-assembly process is driven by the formation of a network of non-covalent interactions, primarily hydrogen bonds, which guide the molecules to arrange in a highly ordered fashion.

The stereochemistry of this compound is crucial in dictating the three-dimensional structure of the resulting assembly. The specific orientation of its amino and hydroxyl groups can lead to the formation of chiral superstructures. It is hypothesized that this diol can act as a "chiral linker" or "node" in more complex metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks (HOFs), imparting chirality to the entire structure.

Host-Guest Interactions and Complexation Studies with Diamine-Diol Guests

The study of host-guest interactions involving diamine-diol compounds provides insight into the principles of molecular recognition. Although detailed complexation studies specifically with this compound as the guest are limited, research on analogous chiral diamines and diols demonstrates their ability to form stable complexes with various host molecules, such as crown ethers, cyclodextrins, and calixarenes.

The binding in these complexes is typically a result of multiple non-covalent interactions, including hydrogen bonding between the amino and hydroxyl groups of the guest and heteroatoms of the host, as well as ion-dipole and dipole-dipole interactions. The chirality of the guest molecule can lead to enantioselective recognition by a chiral host, a fundamental concept in chiral separation and sensing.

| Host Type | Potential Interacting Groups | Primary Interaction Forces |

| Crown Ethers | Ether oxygens | Hydrogen bonding, Ion-dipole |

| Cyclodextrins | Hydroxyl groups, Hydrophobic cavity | Hydrogen bonding, Hydrophobic effect |

| Calixarenes | Phenolic hydroxyls, Aromatic cavities | Hydrogen bonding, π-π stacking |

Chirality Transfer Phenomena in Supramolecular Assemblies and Solutions

For instance, if this compound were to be part of a self-assembling system with achiral components, the resulting aggregate, such as a helical fiber or a twisted ribbon, could exhibit a specific helicity (left- or right-handed) dictated by the chirality of the diol. This induced chirality can often be detected using techniques like circular dichroism (CD) spectroscopy. The efficiency of chirality transfer depends on the strength and directionality of the intermolecular interactions and the conformational flexibility of the system.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding) in Self-Organized Systems

The stability and structure of supramolecular assemblies containing this compound are governed by a network of non-covalent interactions. Hydrogen bonding is the most significant of these, with the amino (N-H) and hydroxyl (O-H) groups acting as hydrogen bond donors, and the nitrogen and oxygen lone pairs acting as acceptors.

Intramolecular hydrogen bonds can also play a role in pre-organizing the molecule into a specific conformation that is favorable for intermolecular self-assembly. In the solid state, X-ray crystallography can provide precise information about the hydrogen bonding patterns and other non-covalent interactions. For example, analysis of the crystal structure of related compounds often reveals extensive networks of O-H···N, N-H···O, and O-H···O hydrogen bonds that define the packing of the molecules in the crystal lattice. While halogen bonding is less likely to be a dominant interaction for this specific compound unless modified, it represents another directional non-covalent interaction that can be utilized in designing more complex supramolecular systems.

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | -OH, -NH2 | Lone pairs on O and N |

| Dipole-Dipole | Polar C-O, C-N, O-H, N-H bonds | Polar C-O, C-N, O-H, N-H bonds |

| Van der Waals | All atoms | All atoms |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of (2R,3R)-2,3-Diaminobutane-1,4-diol in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the verification of the compound's connectivity and stereochemistry.

The conformational preferences of diol and diamine structures are often studied using high-resolution one- and two-dimensional NMR techniques. nih.gov For molecules like this compound, the rotation around the central C2-C3 bond is of particular interest as it dictates the relative orientation of the amino and hydroxymethyl substituents. The magnitude of coupling constants (J-values) between vicinal protons, observable in ¹H NMR spectra, can provide quantitative information about dihedral angles through the Karplus equation, offering insights into the predominant conformations in solution. nih.gov

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine through-space proximities between protons, helping to distinguish between different conformational isomers. mdpi.com Temperature-dependent NMR studies can also reveal information about the thermodynamics of conformational equilibria and the energy barriers to bond rotation, indicating the flexibility of the molecular backbone. nih.gov For the related compound 2,3-butanediol, distinct NMR spectra are observed for the meso and the chiral (2R,3R)/(2S,3S) forms, highlighting NMR's sensitivity to stereochemistry. rsc.orgresearchgate.net Intramolecular hydrogen bonding between the amino and hydroxyl groups is expected to play a significant role in stabilizing certain conformations, which can be inferred from chemical shift data and the temperature dependence of NH and OH proton signals. researchgate.net

Table 1: Representative NMR Data for Related Butane-1,4-diol and Butane-2,3-diol Scaffolds

| Nucleus | Compound Type | Typical Chemical Shift (ppm) | Key Information Provided |

|---|---|---|---|

| ¹H | Diol | 3.5 - 4.0 (CH-OH) | Diastereotopic proton shifts reveal local stereochemistry. |

| ¹³C | Diol | 60 - 75 (C-OH) | Chemical shifts are sensitive to substitution and conformation. rsc.org |

| ¹H | Diamine | 2.5 - 3.5 (CH-NH₂) | Coupling constants provide data on dihedral angles. |

| ¹³C | Diamine | 40 - 60 (C-NH₂) | Reflects the electronic environment of the carbon backbone. |

While solution-state NMR provides information about dynamic molecular behavior, solid-state NMR (ssNMR) offers a means to study the structure of this compound in its crystalline form. By analyzing the anisotropic interactions that are averaged out in solution, ssNMR can provide precise information on bond lengths and angles. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. This is particularly valuable for studying the compound when it is part of a larger, less soluble assembly, such as a metal-organic framework or a polymeric material, where single crystal X-ray diffraction may not be feasible.

X-ray Diffraction Studies for Absolute Configuration Determination and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules like this compound. researchgate.net This technique provides a precise three-dimensional map of electron density within a crystal, allowing for the unambiguous assignment of the R configuration at the C2 and C3 stereocenters. taylorandfrancis.com The determination relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons near an absorption edge results in small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). thieme-connect.de The analysis of these differences, often quantified by the Flack parameter, confirms the true absolute structure of the enantiopure compound. researchgate.net

Beyond absolute configuration, X-ray diffraction reveals detailed information about crystal packing. It elucidates the network of intermolecular interactions, such as hydrogen bonds, that dictate how the molecules arrange themselves in the solid state. For this compound, the presence of four hydroxyl and two amino groups provides ample opportunities for extensive hydrogen bonding, likely forming a complex three-dimensional network that stabilizes the crystal lattice. Analysis of these interactions is crucial for understanding the material's physical properties.

Table 2: Crystallographic Data for a Representative Chiral Diamine Intermediate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | taylorandfrancis.com |

| Space Group | P2₁2₁2₁ | taylorandfrancis.com |

| a (Å) | 8.9511(3) | taylorandfrancis.com |

| b (Å) | 10.4014(4) | taylorandfrancis.com |

| c (Å) | 13.8084(4) | taylorandfrancis.com |

| α, β, γ (°) | 90 | taylorandfrancis.com |

| Absolute Configuration | Confirmed as (2R,3R) | researchgate.nettaylorandfrancis.com |

Note: This data is for a related chiral amine, (2R,3R)-3-amino-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, illustrating the type of information obtained from X-ray analysis.

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation and Intermolecular Interaction Characterization

The IR spectrum of this compound is expected to show characteristic absorption bands:

O-H and N-H Stretching: A broad band in the 3200-3600 cm⁻¹ region, indicative of hydrogen-bonded hydroxyl and amino groups. mdpi.com

C-H Stretching: Bands typically found between 2800-3000 cm⁻¹. researchgate.net

N-H Bending (Scissoring): A peak around 1600 cm⁻¹.

C-O Stretching: Strong absorptions in the 1000-1200 cm⁻¹ range. mdpi.com

C-N Stretching: Found in the 1000-1350 cm⁻¹ region.

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes. researchgate.net Crucially, shifts in the positions and broadening of the O-H and N-H stretching bands can provide strong evidence for the presence and strength of intermolecular hydrogen bonding within the crystal lattice or in concentrated solutions. nih.gov These interactions are fundamental to the supramolecular chemistry of the compound. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiroptical Induction and Chirality Assessment

Circular Dichroism (CD) spectroscopy is a vital technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. researchgate.net For a chiral molecule like this compound, a CD spectrum provides information that is unique to its specific three-dimensional arrangement. The resulting spectrum, with its characteristic positive or negative peaks (known as Cotton effects), serves as a chiroptical signature of the molecule. taylorfrancis.com

This technique is exceptionally sensitive to the stereochemistry and conformation of the molecule. While NMR and X-ray diffraction provide precise structural data, CD spectroscopy offers a rapid and sensitive method for confirming the enantiomeric identity and assessing the enantiopurity of a sample. The sign and intensity of the Cotton effects are directly related to the absolute configuration of the stereocenters. nih.gov Furthermore, CD spectroscopy can be used to study chiroptical induction, where the chirality of this compound influences the structure of an achiral molecule upon binding, inducing a CD signal in the latter. This is particularly relevant when the diol is used as a chiral ligand in coordination chemistry or as a component in supramolecular assemblies. nih.gov

Derivatization and Functionalization Strategies for Research Applications

Synthesis of N-Protected and O-Protected Forms and Precursors for Further Functionalization

The selective protection of the amine and hydroxyl groups of (2R,3R)-2,3-Diaminobutane-1,4-diol is fundamental to its use as a versatile building block. Protecting groups prevent unwanted side reactions and allow for the controlled, stepwise functionalization of the molecule.

An efficient and well-documented synthesis of the parent compound starts from the readily available chiral pool material, (+)-diethyl tartrate. researchgate.net This pathway involves the conversion of the hydroxyl groups to mesylates, followed by a double nucleophilic substitution with sodium azide (B81097) to form a diazide intermediate, (2R,3R)-2,3-Diazido-1,4-butanediol. This diazide is a key precursor; reduction of the azide groups, typically through catalytic hydrogenation (e.g., using H₂ with PtO₂ or Pd/C), yields the target diamine. researchgate.net

O-Protection: The primary hydroxyl groups can be protected as ethers, such as benzyl (B1604629) ethers, to increase solubility in organic solvents and prevent their participation in subsequent reactions. For instance, the O,O'-dibenzyl ether of the diazide precursor can be synthesized, which upon reduction of the azides, yields (2R,3R)-1,4-bis(benzyloxy)butane-2,3-diamine. researchgate.net This O-protected diamine is a valuable intermediate, as the benzyl groups can be removed later under standard hydrogenolysis conditions.

N-Protection: The amino groups are typically protected as carbamates (e.g., Boc or Cbz) or amides (e.g., acetyl). While specific literature on the N-protection of this compound is not abundant, standard protection protocols are applicable. For example, N,N'-diacetyl derivatives can be formed by reacting the diamine with an acetylating agent like acetic anhydride (B1165640). This strategy is documented for related 1,4-diaminobutanes. The tert-butyloxycarbonyl (Boc) group is another common choice, introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), offering robust protection that can be removed under acidic conditions.

The following table summarizes common protection strategies for the functional groups of this compound and its precursors.

| Functional Group | Protecting Group | Reagent Example | Key Features of Protected Form |

| Hydroxyl (-OH) | Benzyl (Bn) | Benzyl bromide (BnBr) with a base (e.g., NaH) | Stable to a wide range of reagents; removed by hydrogenolysis. |

| Hydroxyl (-OH) | Silyl Ether (e.g., TBDMS) | TBDMS-Cl with imidazole | Stability is tunable; removed by fluoride (B91410) ions (e.g., TBAF). |

| Amino (-NH₂) | Acetyl (Ac) | Acetic anhydride or acetyl chloride | Forms a stable amide; removable under harsh acidic or basic hydrolysis. |

| Amino (-NH₂) | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Stable to base; easily removed with mild acid (e.g., TFA). |

| Precursor (from -OH) | Azide (-N₃) | Sodium azide (NaN₃) on a dimesylate | Stable precursor to the amine; reduced by catalytic hydrogenation. |

Introduction of Amine and Hydroxyl Functionalities for Diverse Scaffold Construction

Rather than introducing additional amine and hydroxyl groups, research efforts typically focus on utilizing the four existing functionalities of this compound to construct diverse and complex molecular scaffolds. The inherent C2-symmetry and defined stereochemistry of the core make it an exceptional starting material for creating chiral ligands and other structurally sophisticated molecules.

The strategic placement of the amino and hydroxyl groups allows the molecule to act as a tetra-functional building block. The two amino groups can be readily derivatized to form amides, sulfonamides, or ureas, while the hydroxyl groups can be converted into ethers, esters, or engaged in nucleophilic substitutions after activation (e.g., as tosylates or mesylates).

A primary application in scaffold construction is the synthesis of chiral ligands for asymmetric catalysis. researchgate.net By reacting the diamine functionalities with various electrophiles, ligands with tailored steric and electronic properties can be generated. For example, condensation with aldehydes or ketones can produce chiral Schiff base (imine) ligands or, after reduction, N-alkylated diamine ligands. These ligands can then coordinate with transition metals (e.g., ruthenium, rhodium, iridium) to form catalysts capable of inducing high stereoselectivity in a variety of chemical transformations. The diol backbone ensures a specific spatial arrangement of the coordinating atoms, which is crucial for effective chiral induction.

Conjugation with Other Chiral Building Blocks and Functional Moieties

The functional handles of this compound are ideal for conjugation with other molecules, including other chiral building blocks or functional moieties, to create highly specialized structures.

Conjugation to Nucleobases: An example of conjugation to a functional moiety is the reported existence of (2R,3R)-1,4-bis(thymin-1-yl)butane-2,3-diol. While detailed synthetic accounts are scarce, such a molecule would likely be synthesized from a protected form of the diaminodiol. A plausible route involves converting the hydroxyl groups of the diol into a good leaving group (e.g., mesylate or tosylate) and then performing a nucleophilic substitution with thymine. This creates a molecule where two nucleobases are held in a specific chiral arrangement, a structure of potential interest in the study of nucleic acid recognition or the development of antiviral agents.

Conjugation to Amino Acids and Peptides: The primary amine groups are perfectly suited for forming amide bonds with the carboxylic acid groups of amino acids or peptides. Using standard peptide coupling reagents (such as DCC, HBTU, or HATU), this compound can be incorporated into peptide chains or act as a scaffold to which two separate peptide strands are attached. This creates peptidomimetics with a constrained, C2-symmetric core, a strategy used to enforce specific secondary structures or to present peptide epitopes in a defined spatial orientation for studying protein-protein interactions.

Exploration of Polymeric or Dendrimeric Architectures Derived from the Compound

While the synthesis of polymers or dendrimers specifically from this compound is not yet a widely reported area of research, its molecular structure makes it a highly attractive candidate for the construction of such macromolecules. Its tetrafunctionality (two amines, two hydroxyls) allows it to act as a monomer in step-growth polymerization or as a core molecule for dendrimer synthesis.

Polymeric Architectures: The compound is a classic A₂B₂-type monomer, where 'A' represents the amine groups and 'B' the hydroxyl groups. This functionality allows for its participation in several types of polymerization reactions:

Polyamides: Reaction with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) would lead to the formation of chiral polyamides. The hydroxyl groups along the polymer backbone would impart increased hydrophilicity and provide sites for further modification.

Polyurethanes: Reaction with diisocyanates would produce chiral polyurethanes. The resulting polymers would possess both urethane (B1682113) linkages and free hydroxyl groups, or the hydroxyls could also participate in the reaction at higher temperatures or with specific catalysts to form cross-linked materials.

Polyesters: After protection of the amine groups, the diol can be reacted with dicarboxylic acids to form chiral polyesters.

The C2-symmetry of the monomer would be imparted along the polymer chain, potentially leading to materials with unique chiroptical properties or the ability to self-assemble into helical superstructures.

Future Research Horizons for this compound: A Perspective

The chiral compound this compound, with its distinct stereochemistry and versatile functional groups, stands as a molecule of significant interest for future chemical research. Its potential extends beyond current applications, paving the way for innovations in scalable synthesis, catalysis, advanced materials, and bio-inspired design. This article explores the prospective research directions and emerging areas centered on this valuable chiral building block.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R,3R)-2,3-Diaminobutane-1,4-diol, and what key reaction conditions are involved?

- Methodological Answer : The compound is typically synthesized via stereoselective amination of vicinal diols or reductive amination of ketones. For example, Hanessian et al. (1993) reported a multi-step synthesis starting from chiral precursors, employing protective group strategies (e.g., benzyl or tert-butyldiphenylsilyl groups) to preserve stereochemistry . Key conditions include controlled pH during amination and use of catalysts like palladium for deprotection .

Q. How is the stereochemical configuration of this compound confirmed in synthetic products?

- Methodological Answer : Chiral purity is validated using and NMR spectroscopy to analyze coupling constants and diastereotopic proton splitting patterns. X-ray crystallography is definitive for absolute configuration determination, as demonstrated in related diol systems (e.g., benzyl-protected analogs) . Polarimetry or chiral HPLC can quantify enantiomeric excess (ee) .

Q. What analytical techniques are critical for characterizing intermediates and final products in its synthesis?

- Methodological Answer : Mass spectrometry (MS) and high-resolution MS (HRMS) confirm molecular weight and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., -NH, -OH). For intermediates, -NMR is essential to track protective group installation/removal, as shown in benzyloxy-protected analogs .

Advanced Research Questions

Q. How can researchers address discrepancies in enantiomeric excess observed during asymmetric synthesis using this compound?

- Methodological Answer : Contradictions in ee may arise from racemization during acidic/basic conditions or incomplete protective group removal. Optimizing reaction pH, using milder deprotection agents (e.g., TBAF for silyl groups), and monitoring reaction kinetics via inline IR or LC-MS can mitigate these issues. Regioselective strategies, as in related diol syntheses, improve stereochemical fidelity .

Q. What role does this compound play in the synthesis of complex natural products, and how are protecting groups utilized?

- Methodological Answer : The diol serves as a chiral building block for alkaloids and β-amino alcohol derivatives. Benzyl or tert-butyldiphenylsilyl groups protect hydroxyl and amino functionalities during coupling reactions. For example, benzyloxy groups in (2R,3R)-2,3-bis(benzyloxy)butane-1,4-diol intermediates prevent undesired nucleophilic attacks, enabling selective functionalization .

Q. How do solvent polarity and temperature influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amino/hydroxyl groups, while low temperatures (−20°C to 0°C) suppress side reactions. For methanesulfonylation, excess MsCl in DMF at 0°C yields stable mesylates, which undergo azide substitution with NaN in refluxing THF .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the diol’s stability under acidic/basic conditions?

- Methodological Answer : Stability variations may stem from impurities or differences in protective group strategies. Systematic stability assays (e.g., pH-dependent degradation studies via HPLC) and comparative NMR analysis of degraded products can clarify optimal handling conditions. For instance, silyl-protected analogs show higher acid stability than benzyl derivatives .

Experimental Design Considerations

Q. What strategies optimize yield and scalability in multi-step syntheses involving this compound?

- Methodological Answer : Flow chemistry can enhance scalability for steps like amination or deprotection. Catalytic hydrogenation (H/Pd-C) efficiently removes benzyl groups without racemization . Design of Experiments (DoE) models can identify critical parameters (e.g., stoichiometry, temperature) for yield optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.